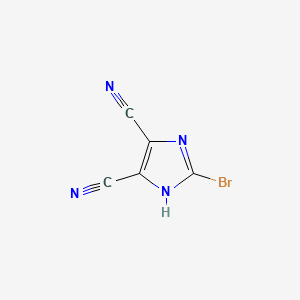

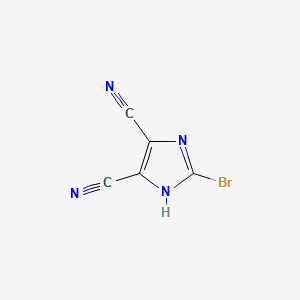

2-bromo-1H-imidazole-4,5-dicarbonitrile

Description

BenchChem offers high-quality 2-bromo-1H-imidazole-4,5-dicarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-1H-imidazole-4,5-dicarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1H-imidazole-4,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrN4/c6-5-9-3(1-7)4(2-8)10-5/h(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPWSWMSTJAAPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(N1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381292 | |

| Record name | 2-bromo-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50847-09-1 | |

| Record name | 2-bromo-1H-imidazole-4,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1H-imidazole-4,5-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-bromo-1H-imidazole-4,5-dicarbonitrile

Abstract

This technical guide provides a comprehensive overview of 2-bromo-1H-imidazole-4,5-dicarbonitrile (C₅HBrN₄), a pivotal heterocyclic building block in modern organic synthesis. The document details a robust synthetic pathway, outlines extensive characterization methodologies, and discusses critical safety protocols. As a versatile intermediate, this compound is of significant interest to researchers in medicinal chemistry, materials science, and drug development for its role in the synthesis of novel pharmaceuticals, agrochemicals, and functional materials.[1][2] This guide is designed to equip researchers, scientists, and drug development professionals with the field-proven insights and technical accuracy required for the successful synthesis and validation of this valuable compound.

Introduction: The Strategic Importance of 2-bromo-1H-imidazole-4,5-dicarbonitrile

The imidazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[3][4] 2-bromo-1H-imidazole-4,5-dicarbonitrile is an organic compound with the molecular formula C₅HBrN₄ and a molecular weight of approximately 197.0 g/mol .[1][2] Its structure is distinguished by an imidazole ring substituted with a bromine atom at the C2 position and two cyano groups at the C4 and C5 positions. This specific arrangement of functional groups imparts unique reactivity, making it an exceptionally valuable precursor for constructing more complex molecular architectures.

The electrophilic bromine atom can be readily displaced or utilized in cross-coupling reactions, while the dinitrile moiety offers a pathway to other functional groups or can participate in cycloaddition reactions. These characteristics make the compound a key intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and infectious diseases, as well as in the development of advanced agrochemicals and novel polymers.[1][2]

Synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile

The synthesis of highly functionalized imidazoles often relies on the cyclization of acyclic precursors. A robust and widely applicable strategy for creating the 4,5-dicyanoimidazole core utilizes diaminomaleonitrile (DAMN) as a starting material.[5][6] DAMN is a versatile and commercially available tetramer of hydrogen cyanide, recognized for its utility in the synthesis of a wide array of nitrogen-containing heterocycles.[6][7]

The proposed synthesis follows a logical two-stage process: first, the construction of the 4,5-dicyanoimidazole ring system, followed by a selective electrophilic bromination at the electron-rich C2 position.

Synthetic Workflow

The overall transformation from the precursor to the final product is outlined below. This workflow is designed for efficiency and selectivity, minimizing the formation of side products.

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for imidazole synthesis and bromination.[8][9] Researchers should perform their own optimization.

Part A: Synthesis of 4,5-dicyanoimidazole (Intermediate)

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend diaminomaleonitrile (DAMN) (10.8 g, 0.1 mol) in triethyl orthoformate (100 mL).

-

Ring Closure: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.2 g). Heat the mixture to reflux (approx. 140-145 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Allow the reaction mixture to cool to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold diethyl ether to remove residual reagents. Dry the solid under vacuum to yield 4,5-dicyanoimidazole.

Part B: Bromination of 4,5-dicyanoimidazole

-

Reaction Setup: In a 500 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the 4,5-dicyanoimidazole (11.8 g, 0.1 mol) from Part A in anhydrous N,N-Dimethylformamide (DMF) (150 mL). Cool the solution to 0 °C in an ice bath.

-

Bromination: Add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol, 1.05 eq) in small portions over 30 minutes, ensuring the internal temperature does not rise above 5 °C. The use of NBS is often preferred over elemental bromine as it is a solid and easier to handle safely.[9]

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Quenching and Extraction: Pour the reaction mixture into a beaker containing 500 mL of ice water. A precipitate should form. If an oil forms, extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers with a 10% aqueous sodium thiosulfate solution to quench any remaining electrophilic bromine, followed by a wash with brine.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.

Purification: The Rationale for Recrystallization

Recrystallization is the gold standard for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[10] By dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly, the compound of interest will preferentially form a crystalline lattice, excluding impurities which remain in the solution.[10] This slow, controlled crystal growth is key to achieving high purity.[10]

Protocol for Recrystallization:

-

Select an appropriate solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

-

Add the crude 2-bromo-1H-imidazole-4,5-dicarbonitrile to an Erlenmeyer flask.

-

Add the hot solvent dropwise until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized 2-bromo-1H-imidazole-4,5-dicarbonitrile. A combination of physical measurements, spectroscopic analysis, and chromatography provides a self-validating system of quality control.

Characterization Workflow

Caption: A comprehensive workflow for the analytical characterization of the final product.

Physical and Chemical Properties

The following table summarizes the key physical properties of 2-bromo-1H-imidazole-4,5-dicarbonitrile.

| Property | Value | Source(s) |

| Molecular Formula | C₅HBrN₄ | [1][2] |

| Molecular Weight | 196.99 g/mol | [1][11] |

| Appearance | White to light yellow powder/crystal | [2][12] |

| Melting Point | 147 - 151 °C | [2][12] |

| Purity (Typical) | >98.0% (HPLC) | [2][12] |

| CAS Number | 50847-09-1 | [2][11][12] |

Spectroscopic Data Interpretation

While obtaining reference spectra for this specific molecule can be challenging, the expected spectroscopic features can be reliably predicted based on its functional groups.

| Technique | Expected Observations | Rationale |

| ¹H NMR | A broad singlet, δ ≈ 13-15 ppm. | This signal corresponds to the single, acidic N-H proton of the imidazole ring. The broadness is due to quadrupole broadening and exchange. |

| ¹³C NMR | 4 distinct signals expected. | C2 (bearing Br, ~120-130 ppm), C4/C5 (bearing CN, ~115-125 ppm), and two signals for the nitrile carbons (-C≡N, ~110-120 ppm). The signals for C4 and C5 may be very close or equivalent depending on the tautomeric form. |

| FT-IR | N-H stretch (broad, ~3100-3400 cm⁻¹), C≡N stretch (sharp, ~2230-2250 cm⁻¹), C=N & C=C stretches (~1500-1650 cm⁻¹). | These absorption bands are characteristic of the imidazole N-H bond, the nitrile functional groups, and the aromatic ring vibrations, respectively.[13][14] |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z ≈ 196 and a prominent M+2 peak at m/z ≈ 198 of nearly equal intensity (~1:1 ratio). | This isotopic pattern is the definitive signature of a molecule containing a single bromine atom (⁷⁹Br and ⁸¹Br isotopes). |

Safety, Handling, and Storage

2-bromo-1H-imidazole-4,5-dicarbonitrile is a toxic compound and must be handled with appropriate precautions in a laboratory setting.[12]

| Hazard Class | GHS Statements |

| Hazard Statements | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

(Data sourced from TCI America Safety Information)[12]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[15][16]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, chemical safety goggles conforming to EN166, and a lab coat.[15] Use proper glove removal technique to avoid skin contact.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[11][12] Recommended storage temperature is 2 - 8 °C.[2]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

Conclusion and Future Outlook

2-bromo-1H-imidazole-4,5-dicarbonitrile is a high-value chemical intermediate with significant potential across multiple scientific disciplines. This guide provides a foundational framework for its synthesis, purification, and comprehensive characterization. The detailed protocols and analytical insights serve as a reliable resource for researchers, enabling the confident production and validation of this compound. Its strategic utility as a building block ensures its continued relevance in the discovery and development of novel molecules with potential therapeutic, agricultural, and material science applications.[1][2]

References

-

SAFETY DATA SHEET. (2018, August 20). According to Globally Harmonized System of Classification and Labelling of Chemicals (GHS) - Sixth revised edition. [Link]

-

Chemical Synthesis Supplier. (2025, October 21). 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: Your Key Intermediate for Advanced Chemical Synthesis. [Link]

-

ACS Omega. (2022, June 24). Regioselective Synthesis of 2-Aryl-5-cyano-1-(2-hydroxyaryl)-1H-imidazole-4-carboxamides Self-Assisted by a 2-Hydroxyaryl Group. [Link]

-

ResearchGate. (2025, August 6). The Chemistry of Diaminomaleonitrile and Its Utility in Heterocyclic Synthesis. [Link]

-

Wikipedia. Diaminomaleonitrile. [Link]

-

ResearchGate. Synthesis of amino imidazole carbonitrile derivatives. [Link]

-

Chem-Impex. 2-Bromo-1H-imidazole-4,5-dicarbonitrile. [Link]

-

Royal Society of Chemistry. Imidazole synthesis by transition metal free, base-mediated deaminative coupling of benzylamines and nitriles. [Link]

-

PubChem. 2-bromo-1H-imidazole-4,5-dicarbonitrile. [Link]

-

PubChem. 2-Bromo-4,5-dichloro-1H-imidazole. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). [Link]

-

Langwaychem. 2-Bromo-1H-imidazole-4,5-dicarbonitrile,CAS 50847-09-1. [Link]

-

MDPI. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]

-

Dayang Chem (Hangzhou) Co.,Ltd. Buy 2-Bromo-1H-imidazole-4,5-dicarbonitrile. [Link]

-

ResearchGate. IR spectrum of imidazole derivatives. [Link]

-

ResearchGate. Infrared Spectra of final compound (C). [Link]

-

Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]

-

Amerigo Scientific. 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile. [Link]

-

National Institute of Standards and Technology. 1H-Imidazole - NIST WebBook. [Link]

- Google Patents.

-

Synlett. (2016, January 30). 5-Bromo-1-methyl-1H-imidazole-4-carbonitrile. [Link]

Sources

- 1. Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Diaminomaleonitrile - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. echemi.com [echemi.com]

- 12. 2-Bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. 1H-Imidazole [webbook.nist.gov]

- 15. acrospharma.co.kr [acrospharma.co.kr]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-bromo-1H-imidazole-4,5-dicarbonitrile

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on 2-bromo-1H-imidazole-4,5-dicarbonitrile. This versatile heterocyclic compound is a valuable building block in modern synthetic chemistry, offering a unique combination of reactive sites for the construction of complex molecular architectures.

Core Compound Identification and Properties

2-bromo-1H-imidazole-4,5-dicarbonitrile is an organic compound characterized by an imidazole ring substituted with a bromine atom at the 2-position and two nitrile groups at the 4 and 5-positions.[1] This structure imparts significant reactivity, making it a key intermediate in various synthetic applications.[2]

The physicochemical properties of this compound are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₅HBrN₄ | [1][2] |

| Molecular Weight | ~197.0 g/mol | [1][2] |

| Appearance | White to light yellow powder or crystal | [2][3] |

| Melting Point | 147 - 151 °C | [2] |

| Purity | Typically ≥ 98% (HPLC) | [2] |

| Storage | Store at 2 - 8 °C under an inert gas | [2] |

Safety and Handling: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[3] It causes skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All handling should occur in a well-ventilated fume hood.[3]

Synthesis Pathway and Rationale

The synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile typically involves the direct bromination of a suitable imidazole precursor. A logical and common starting material is 4,5-dicyanoimidazole.

Rationale for Synthesis Design: The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C2 position is particularly activated for substitution. Bromine (Br₂) or N-Bromosuccinimide (NBS) are effective electrophilic brominating agents for such systems. The choice of an inert solvent like dichloromethane (DCM) or chloroform is crucial to avoid side reactions. The reaction is often performed at a controlled temperature, starting at 0 °C to manage the exothermicity and selectivity of the bromination, followed by warming to room temperature to ensure the reaction proceeds to completion.

Caption: Synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile.

Chemical Reactivity and Applications

The utility of 2-bromo-1H-imidazole-4,5-dicarbonitrile stems from its distinct reactive sites:

-

C2-Bromine Atom : The bromine atom is an excellent leaving group, making this position ideal for nucleophilic substitution and, more importantly, for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the straightforward introduction of aryl, alkyl, or other functional groups to build molecular complexity.[5]

-

Nitrile Groups : The cyano groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, providing further avenues for derivatization.[1]

-

Imidazole Ring : The imidazole core itself is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets.[6]

These features make the compound a valuable intermediate in several fields:

-

Medicinal Chemistry : It serves as a scaffold for synthesizing novel pharmaceutical compounds, particularly kinase inhibitors for oncology and agents targeting infectious diseases.[2][6] Imidazole derivatives are known to possess a wide range of biological activities, including antimicrobial and antifungal properties.[1]

-

Materials Science : The compound is used to develop new functional materials, such as polymers, coatings, or ionic liquids, where its electronic properties and rigid core are advantageous.[1][2]

-

Agrochemicals : It is an intermediate in the creation of advanced fungicides and herbicides.[2]

Experimental Protocol: Suzuki Cross-Coupling

This protocol provides a representative workflow for using 2-bromo-1H-imidazole-4,5-dicarbonitrile as a substrate in a palladium-catalyzed Suzuki cross-coupling reaction to form a C-C bond.

Objective : To synthesize 2-(4-methoxyphenyl)-1H-imidazole-4,5-dicarbonitrile.

Materials :

-

2-bromo-1H-imidazole-4,5-dicarbonitrile (1 equiv.)

-

4-Methoxyphenylboronic acid (1.2 equiv.)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)

-

Triphenylphosphine (PPh₃, 0.08 equiv.)

-

Potassium carbonate (K₂CO₃, 3 equiv.)

-

1,4-Dioxane and Water (4:1 solvent mixture)

Methodology :

-

Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-1H-imidazole-4,5-dicarbonitrile, 4-methoxyphenylboronic acid, and potassium carbonate.

-

Catalyst Preparation : In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine in a small amount of the dioxane solvent. This pre-formation of the active catalyst can improve reaction efficiency.

-

Initiation : Add the 1,4-dioxane/water solvent mixture to the main flask, followed by the catalyst solution.

-

Heating : Equip the flask with a reflux condenser and heat the mixture to 80-90 °C with vigorous stirring.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromo-imidazole is consumed (typically 4-12 hours).

-

Workup : Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification : Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid via column chromatography on silica gel to isolate the desired product.

-

Analysis : Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Caption: Experimental workflow for a Suzuki cross-coupling reaction.

Commercial Suppliers

This compound is available from several chemical suppliers that cater to research and development needs. Verified suppliers include:

Researchers should request quotes and check for current stock availability directly from these suppliers.

References

-

2-bromo-1H-imidazole-4,5-dicarbonitrile | C5HBrN4 | CID 2779148 - PubChem. PubChem, National Center for Biotechnology Information. [Link]

-

2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: Your Key Intermediate for Advanced Chemical Synthesis. Autech Industry Co.,Limited. [Link]

Sources

- 1. Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-Bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 4. 2-bromo-1H-imidazole-4,5-dicarbonitrile | C5HBrN4 | CID 2779148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to the Spectroscopic Analysis of 2-bromo-1H-imidazole-4,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the spectroscopic analysis of 2-bromo-1H-imidazole-4,5-dicarbonitrile, a versatile building block in medicinal chemistry and materials science.[1] Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide synthesizes predictive data based on established spectroscopic principles and analysis of its structural analogues: imidazole, 2-bromo-1H-imidazole, and 4,5-dicyanoimidazole. Herein, we present a detailed theoretical framework for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of the title compound, grounded in data from reputable spectral databases.[2][3] This guide also provides detailed, field-proven protocols for sample preparation and data acquisition for each spectroscopic technique, establishing a self-validating system for researchers to produce reliable and reproducible results.

Introduction: The Significance of 2-bromo-1H-imidazole-4,5-dicarbonitrile

2-bromo-1H-imidazole-4,5-dicarbonitrile is a strategically important molecule in synthetic chemistry. The imidazole core is a prevalent scaffold in numerous pharmaceuticals, and the presence of a bromine atom and two nitrile functionalities offers multiple reactive sites for the generation of diverse molecular libraries. Its derivatives are explored for a range of biological activities, including antimicrobial and antifungal properties.[2] A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization in drug discovery and materials science. This guide aims to fill the current knowledge gap by providing a detailed predictive analysis of its spectral characteristics and robust experimental workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-bromo-1H-imidazole-4,5-dicarbonitrile, NMR analysis will confirm the substitution pattern on the imidazole ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-bromo-1H-imidazole-4,5-dicarbonitrile is predicted to be simple, exhibiting a single resonance for the N-H proton of the imidazole ring. The chemical shift of this proton is influenced by the electron-withdrawing effects of the bromine and dicarbonitrile substituents.

-

Reference Spectra Analysis:

-

Imidazole: The N-H proton of imidazole in DMSO-d₆ typically appears as a broad singlet around 12.0 ppm. The protons on the ring (H2, H4, and H5) show distinct signals.

-

4,5-Dicyanoimidazole: The introduction of two electron-withdrawing nitrile groups at the 4 and 5 positions is expected to deshield the N-H proton, shifting its resonance downfield.

-

2-Bromo-1H-imidazole: The bromine atom at the 2-position will also exert an electron-withdrawing effect, further influencing the chemical shift of the remaining ring protons and the N-H proton.

-

-

Predicted Chemical Shift: Based on the combined deshielding effects of the bromine and dicarbonitrile groups, the N-H proton of 2-bromo-1H-imidazole-4,5-dicarbonitrile is anticipated to appear as a broad singlet in the region of 13.0 - 14.0 ppm in a polar aprotic solvent like DMSO-d₆. The broadening is due to quadrupole coupling with the adjacent nitrogen atoms and potential intermolecular hydrogen bonding.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide crucial information about the carbon environment in the molecule.

-

Reference Spectra Analysis:

-

Imidazole: The carbon atoms of the imidazole ring in DMSO-d₆ resonate at approximately δ 135.8 (C2), 122.2 (C4), and 122.2 (C5) ppm.

-

4,5-Dicyanoimidazole: The nitrile groups cause a significant downfield shift for C4 and C5, and the nitrile carbons themselves will appear in the 110-120 ppm region. In the spectrum of 4,5-dicyanoimidazole, the C4/C5 carbons are observed around 110.1 ppm, and the nitrile carbons at 114.6 ppm. The C2 carbon is shifted downfield to 142.1 ppm.

-

2-Bromo-1H-imidazole: The bromine substituent will induce a downfield shift at C2.

-

-

Predicted Chemical Shifts:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |

| C2 | 125.0 - 135.0 | Attached to bromine, which is less electronegative than nitrogen but still deshielding. |

| C4/C5 | 112.0 - 118.0 | Strongly deshielded by the attached nitrile groups. |

| C≡N | 110.0 - 115.0 | Characteristic region for nitrile carbons. |

Experimental Protocol for NMR Analysis

A self-validating protocol is essential for obtaining high-quality NMR data.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 10-20 mg of 2-bromo-1H-imidazole-4,5-dicarbonitrile.

-

Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is due to its excellent solvating power for polar compounds and its ability to facilitate the observation of exchangeable protons like N-H.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-bromo-1H-imidazole-4,5-dicarbonitrile will be dominated by absorptions from the N-H, C≡N, and imidazole ring vibrations.

Predicted IR Absorption Frequencies

-

N-H Stretch: A broad absorption band is expected in the region of 3100-3400 cm⁻¹ , characteristic of the N-H stretching vibration in the imidazole ring. The broadening is a result of intermolecular hydrogen bonding.

-

C≡N Stretch: A sharp, strong absorption band is predicted in the range of 2220-2260 cm⁻¹ . This is a highly characteristic absorption for the nitrile functional group. The IR spectrum of benzonitrile shows a strong C≡N stretch at approximately 2230 cm⁻¹.[4][5][6]

-

C=N and C=C Stretching (Imidazole Ring): The imidazole ring will exhibit several stretching vibrations in the fingerprint region. Expect medium to strong absorptions between 1500-1650 cm⁻¹ corresponding to the C=N and C=C stretching modes. The IR spectrum of imidazole shows characteristic peaks in this region.[7][8][9][10]

-

C-Br Stretch: A weak to medium absorption is expected in the far-IR region, typically between 500-600 cm⁻¹ , for the C-Br stretching vibration.

Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid samples.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.

-

Place a small amount of the solid 2-bromo-1H-imidazole-4,5-dicarbonitrile sample onto the ATR crystal.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing a characteristic fingerprint for a molecule.[11]

-

Molecular Ion (M⁺): The molecular weight of 2-bromo-1H-imidazole-4,5-dicarbonitrile (C₅HBrN₄) is approximately 196.99 g/mol . Due to the presence of bromine, the molecular ion will appear as a characteristic doublet with a nearly 1:1 intensity ratio at m/z 196 and 198 , corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). The mass spectrum of imidazole shows a prominent molecular ion peak at m/z 68.[12][13][14][15]

-

Major Fragmentation Pathways:

-

Loss of Br: A significant fragment is expected from the loss of the bromine radical, resulting in an ion at m/z 117 .

-

Loss of HCN: Subsequent loss of hydrogen cyanide (HCN) from the imidazole ring is a common fragmentation pathway for imidazoles. This would lead to fragments at m/z 169/171 (from the molecular ion) and m/z 90 (from the [M-Br]⁺ fragment).

-

Loss of N₂: Cleavage of the dinitrile moiety could also occur.

-

Experimental Protocol for EI-MS Analysis

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.

-

Introduce the sample into the ion source via a direct insertion probe or by coupling with a gas chromatograph (GC-MS). For a pure solid, a direct insertion probe is often sufficient.

Data Acquisition:

-

Set the electron energy to 70 eV, the standard for EI-MS, to ensure reproducible fragmentation patterns that can be compared with spectral libraries.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Data Synthesis and Visualization

To provide a clear and concise overview of the predicted and required experimental procedures, the following data summaries and workflow diagrams are presented.

Summary of Predicted Spectroscopic Data

| Technique | Predicted Feature | Rationale |

| ¹H NMR | δ 13.0 - 14.0 ppm (broad singlet, 1H) | Deshielded N-H proton due to electron-withdrawing substituents. |

| ¹³C NMR | δ 125.0-135.0 (C2), 112.0-118.0 (C4/C5), 110.0-115.0 (C≡N) | Influence of bromine and nitrile groups on the imidazole ring carbons. |

| IR | 3100-3400 cm⁻¹ (broad), 2220-2260 cm⁻¹ (sharp, strong) | N-H and C≡N stretching vibrations, respectively. |

| MS (EI) | m/z 196/198 (M⁺, ~1:1), 117 ([M-Br]⁺) | Isotopic pattern of bromine and primary fragmentation. |

Experimental Workflow Diagrams

Caption: Experimental workflow for NMR analysis.

Caption: Experimental workflows for ATR-FTIR and EI-MS analysis.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of 2-bromo-1H-imidazole-4,5-dicarbonitrile. By synthesizing predictive data from the analysis of its structural components and outlining detailed, self-validating experimental protocols, this document equips researchers with the necessary tools to confidently undertake the structural elucidation of this important synthetic intermediate. The provided workflows and predicted spectral data serve as a reliable starting point for the analysis of this and related molecules, facilitating their application in the advancement of pharmaceutical and materials science research.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

-

Chem-Impex. 2-Bromo-1H-imidazole-4,5-dicarbonitrile. [Link]

-

PubChem. Imidazole. [Link]

-

PubChem. 4,5-Dicyanoimidazole. [Link]

-

PubChem. 2-Bromo-1H-imidazole. [Link]

- Pouchert, C. J. (1981). The Aldrich Library of Infrared Spectra, 3rd ed. Aldrich Chemical Company.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy, 5th ed. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra, 4th ed. University Science Books.

-

ResearchGate. FTIR spectrum of Imidazole. [Link]

-

ResearchGate. IR spectrum of benzonitrile. [Link]

-

Journal of the American Society for Mass Spectrometry. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 3. Welcome to the NIST WebBook [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Benzonitrile(100-47-0) IR Spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. researchgate.net [researchgate.net]

- 8. Imidazole(288-32-4) IR Spectrum [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. 1H-Imidazole [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Electron Ionization of Imidazole and Its Derivative 2-Nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-bromo-1H-imidazole-4,5-dicarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 2-bromo-1H-imidazole-4,5-dicarbonitrile, focusing on its solubility and stability. As a pivotal building block in medicinal chemistry and materials science, a thorough understanding of these characteristics is paramount for its effective application in research and development.[1][2] This document is structured to provide not only theoretical grounding but also actionable experimental protocols for in-house validation.

Introduction and Physicochemical Profile

2-bromo-1H-imidazole-4,5-dicarbonitrile is a heterocyclic organic compound characterized by an imidazole ring substituted with a bromine atom at the second position and two nitrile groups at the fourth and fifth positions.[1][3] This unique substitution pattern imparts specific electronic properties and reactivity, making it a valuable intermediate in the synthesis of novel pharmaceutical agents and functional materials.[1][2]

Table 1: Physicochemical Properties of 2-bromo-1H-imidazole-4,5-dicarbonitrile

| Property | Value | Source(s) |

| Molecular Formula | C₅HBrN₄ | [2][3] |

| Molecular Weight | 197.00 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 147 - 151 °C | [2] |

| Purity | ≥ 98% (by HPLC) | [2] |

| Storage Conditions | Recommended <15°C, in a cool, dark place under inert gas. | |

| Key Sensitivities | Air and moisture sensitive (hygroscopic). |

The presence of the electron-withdrawing nitrile groups and the bromine atom significantly influences the molecule's polarity and hydrogen bonding capabilities, which in turn govern its solubility and stability.

Solubility Assessment

A comprehensive understanding of the solubility of 2-bromo-1H-imidazole-4,5-dicarbonitrile is crucial for its use in various applications, from reaction chemistry to formulation development. While specific quantitative data is not widely published, this section outlines a systematic approach to determining its solubility profile.

Theoretical Considerations

The imidazole core possesses both a weakly acidic proton (N-H) and a basic nitrogen atom, making its solubility potentially pH-dependent. The two nitrile groups are polar but are not strong hydrogen bond acceptors. The bromine atom adds to the molecular weight and hydrophobicity. A calculated XLogP3 of 1.2 suggests a moderate lipophilicity.[1]

Experimental Protocol for Solubility Determination

A reliable method for determining solubility is the equilibrium solubility shake-flask method, followed by quantitative analysis, typically using High-Performance Liquid Chromatography (HPLC).

Workflow for Solubility Determination

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology:

-

Solvent Selection: Choose a range of solvents relevant to potential applications, including aqueous buffers (e.g., pH 2, 7.4, 10), water, and common organic solvents (e.g., ethanol, methanol, acetonitrile, DMSO, THF).

-

Equilibration: Add an excess amount of 2-bromo-1H-imidazole-4,5-dicarbonitrile to a known volume of each solvent in a sealed vial. Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by centrifugation and/or filtration through a 0.22 µm filter compatible with the solvent.

-

Quantification: Prepare a series of dilutions of the clarified supernatant. Analyze these dilutions using a validated HPLC-UV method. A C18 column with a mobile phase of acetonitrile and a phosphate buffer is a common starting point for imidazole derivatives.[4] Detection is typically effective around 210 nm.[4]

-

Data Recording: Construct a calibration curve from standards of known concentration to determine the concentration of the compound in the diluted samples. Calculate the solubility in the original solvent.

Table 2: Template for Recording Solubility Data

| Solvent | Temperature (°C) | pH (for buffers) | Solubility (mg/mL) | Observations |

| Purified Water | 25 | N/A | ||

| Phosphate Buffer | 25 | 2.0 | ||

| Phosphate Buffer | 25 | 7.4 | ||

| Borate Buffer | 25 | 10.0 | ||

| Ethanol | 25 | N/A | ||

| Acetonitrile | 25 | N/A | ||

| DMSO | 25 | N/A |

Stability Assessment and Degradation Pathways

Understanding the chemical stability of 2-bromo-1H-imidazole-4,5-dicarbonitrile is critical for defining its shelf-life, appropriate storage conditions, and potential incompatibilities. Given its air and moisture sensitivity, a systematic evaluation under stressed conditions is warranted.

Potential Degradation Pathways

Based on the chemistry of the imidazole ring and its substituents, several degradation pathways can be hypothesized:

-

Hydrolysis: The nitrile groups could potentially hydrolyze to amides or carboxylic acids under strong acidic or basic conditions, although this often requires harsh conditions. The imidazole ring itself is generally stable to hydrolysis.

-

Oxidation: The electron-rich imidazole ring is susceptible to oxidation. Studies on other imidazole-containing compounds have shown that they can be oxidized by agents like hydrogen peroxide or through autoxidation, particularly under basic conditions.[5]

-

Photodegradation: Imidazole moieties can be sensitive to light, leading to complex degradation pathways.[5]

-

Thermal Degradation: As with most organic molecules, exposure to high temperatures can lead to decomposition.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify likely degradation products and develop stability-indicating analytical methods.[6] These studies involve exposing the compound to conditions more severe than those it would typically encounter.

Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies.

Step-by-Step Methodology:

-

Stress Conditions:

-

Acidic: Dissolve the compound in a suitable solvent mixture (e.g., acetonitrile/water) and add hydrochloric acid (e.g., to a final concentration of 0.1 M). Heat as necessary (e.g., 60°C).

-

Basic: Use a similar approach with sodium hydroxide (e.g., 0.1 M), typically at room temperature to avoid rapid degradation.

-

Oxidative: Treat a solution of the compound with hydrogen peroxide (e.g., 3%).

-

Thermal: Expose both the solid powder and a solution to elevated temperatures (e.g., 80°C).

-

Photolytic: Expose the solid and a solution to light conditions as specified in ICH guideline Q1B.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 6, 24, 48 hours).

-

Sample Preparation: Before analysis, acidic or basic samples should be neutralized. All samples should be diluted to an appropriate concentration.

-

Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and obtain UV spectra of any new peaks.

-

Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control. A loss in the main peak area with a corresponding increase in new peaks indicates degradation. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent compound.

Table 3: Template for Recording Forced Degradation Data

| Stress Condition | Duration | % Assay of Parent Compound | No. of Degradants | RRT of Major Degradant(s) | Peak Purity |

| 0.1 M HCl (60°C) | 24h | ||||

| 0.1 M NaOH (RT) | 6h | ||||

| 3% H₂O₂ (RT) | 24h | ||||

| Heat (80°C, solid) | 48h | ||||

| Photolytic (ICH Q1B) | - |

Analytical Methodologies

A robust analytical method is the cornerstone of accurate solubility and stability assessment. HPLC is the most suitable technique for the quantification of 2-bromo-1H-imidazole-4,5-dicarbonitrile.[4][7]

Table 4: Recommended Starting HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) | A common mobile phase for imidazole derivatives, offering good peak shape. |

| Gradient/Isocratic | Isocratic or a shallow gradient | To be optimized based on the separation of degradants. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Ensures reproducible retention times. |

| Detection Wavelength | ~210 nm | Imidazole derivatives typically show strong absorbance in this region.[4] |

| Injection Volume | 10 µL | Standard volume, can be adjusted based on sensitivity needs. |

This method must be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, and precision to ensure the reliability of the generated data.

Conclusion and Recommendations

2-bromo-1H-imidazole-4,5-dicarbonitrile is a promising but sensitive chemical entity. Its handling and application require careful consideration of its solubility and stability profiles. This guide provides a comprehensive framework for researchers to experimentally determine these critical parameters.

Key Recommendations:

-

Handling: Always handle the compound under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents to mitigate degradation due to air and moisture sensitivity.

-

Solubility Screening: Perform a solubility screen early in the development process using the outlined protocol to inform reaction conditions and formulation strategies.

-

Stability Studies: Conduct forced degradation studies to develop a stability-indicating HPLC method. This is crucial for monitoring the purity of the material over time and under different conditions.

-

Storage: Based on its known sensitivities, store the compound in a tightly sealed container, under inert gas, in a cool (<15°C) and dark place.

By systematically applying the principles and protocols detailed in this guide, researchers can ensure the reliable and effective use of 2-bromo-1H-imidazole-4,5-dicarbonitrile in their scientific endeavors.

References

- 2-BROMO-1-METHYL-1H-IMIDAZOLE-4,5-DICARBONITRILE - Safety D

- 2-Bromo-1H-imidazole-4,5-dicarbonitrile 50847-09-1. TCI AMERICA.

- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl

- Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1. (2023-08-15). Smolecule.

- Biodegradability of imidazole structures.

- 2-bromo-1H-imidazole-4,5-dicarbonitrile | C5HBrN4 | CID 2779148. PubChem.

- SAFETY DATA SHEET.

- 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: Your Key Intermediate for Advanced Chemical Synthesis. (2025-10-21). BenchChem.

- A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-Bromo-1-methyl-1H-imidazole. BenchChem.

- Forced Degradation Studies. (2016-12-14). MedCrave online.

- Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Scholars Research Library.

- 2-Bromo-1H-imidazole-4,5-dicarbonitrile. Chem-Impex.

- 2 - SAFETY DATA SHEET. (2014-01-09). Fisher Scientific.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.

- 2-Bromo-1H-imidazole CAS#: 16681-56-4. ChemicalBook.

- Pharmaceutical Forced Degradation Studies with Regulatory Consideration.

- 16681-56-4 | 2-Bromo-1H-imidazole. Aribo Biotechnology.

- Forced Degradation – A Review. (2022-11-30). Biomedical Journal of Scientific & Technical Research.

- Separation of 2-Bromo-4-nitro-1H-imidazole on Newcrom R1 HPLC column. SIELC Technologies.

- 2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile , 98% , 115905-43-6. CookeChem.

- 2-Bromo-1H-imidazole-4,5-dicarbonitrile,CAS 50847-09-1. Langwaychem.

- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023-01-01).

- 2-Bromo-1H-Imidazole-4,5-Dicarbonitrile TCI Analytical reagent. AMI Scientific.

- Buy 2-Bromo-1H-imidazole-4,5-dicarbonitrile from Dayang Chem (Hangzhou) Co.,Ltd. GuideChem.

- 2-Bromo-1H-imidazole-4,5-dicarbonitrile 50847-09-1. TCI Chemicals.

- 2-Bromo-1H-imidazole 97 16681-56-4. Sigma-Aldrich.

- 2-Bromo-4,5-dichloro-1H-imidazole - Safety D

- Recent advances in the synthesis of imidazoles. (2020-05-18). Organic & Biomolecular Chemistry.

- Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. (2019-08-05).

- Analytical methods and achievability.

- Synthesis of Substituted Imidazoles via a Multi-Component Condensation Catalyzed by p-toluene Sulfonic Acid, PTSA.

- Quantification of 2-Chloro-4,5-dimethyl-1H-imidazole. BenchChem.

Sources

- 1. Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-bromo-1H-imidazole-4,5-dicarbonitrile | C5HBrN4 | CID 2779148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ajpsonline.com [ajpsonline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Computational Modeling of 2-bromo-1H-imidazole-4,5-dicarbonitrile: From Quantum Mechanics to Molecular Dynamics

Foreword: The Imperative for In Silico Interrogation

In the landscape of modern drug discovery and materials science, the trajectory from a promising chemical entity to a viable product is both arduous and resource-intensive. 2-bromo-1H-imidazole-4,5-dicarbonitrile stands as a molecule of significant interest, serving as a versatile precursor in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][2][3] Its unique electronic and structural characteristics, conferred by the imidazole core, electron-withdrawing nitrile groups, and the reactive bromine atom, make it a compelling candidate for targeted therapeutic development and the design of functional materials.[2]

To expedite the exploration of its potential, computational modeling has emerged as an indispensable tool.[4][5][6] This guide provides a comprehensive, in-depth technical framework for the computational investigation of 2-bromo-1H-imidazole-4,5-dicarbonitrile. We will traverse the spectrum of in silico techniques, from the quantum mechanical precision of Density Functional Theory (DFT) to the dynamic insights of Molecular Dynamics (MD) simulations. This document is crafted for researchers, scientists, and drug development professionals, offering not just a methodology, but a rationale-driven approach to computational inquiry.

Part 1: Foundational Quantum Chemical Analysis with Density Functional Theory (DFT)

The journey into understanding a molecule begins with its electronic structure, the very blueprint of its reactivity and physical properties.[7][8][9] Density Functional Theory (DFT) offers a robust and computationally efficient means to probe these fundamental characteristics.[7][9]

The Rationale for DFT in Small Molecule Characterization

DFT is predicated on the Hohenberg-Kohn theorems, which establish that the ground-state energy and all other ground-state properties of a molecule are a unique functional of its electron density.[9] This circumvents the more complex and computationally demanding task of solving the many-electron Schrödinger equation directly. For a molecule like 2-bromo-1H-imidazole-4,5-dicarbonitrile, DFT allows us to accurately predict its geometry, electronic properties, and vibrational frequencies, which are crucial for subsequent, more complex simulations.[7][10]

Experimental Protocol: DFT Workflow

-

Molecule Construction: The initial step involves building the 3D structure of 2-bromo-1H-imidazole-4,5-dicarbonitrile. This can be accomplished using molecular building software such as ChemDraw, Avogadro, or the builder tools within comprehensive modeling suites like Schrödinger Maestro or BIOVIA Discovery Studio.[11][12]

-

Geometry Optimization: An unoptimized, hand-drawn structure is not a physically realistic representation. A geometry optimization is performed to find the lowest energy conformation of the molecule.

-

Methodology: Employ a functional and basis set appropriate for this class of molecule. A common and effective choice is the B3LYP functional with a 6-311G(d,p) basis set.[13][14] The B3LYP functional is a hybrid functional that has demonstrated good accuracy for a wide range of organic molecules. The 6-311G(d,p) basis set provides a good balance between accuracy and computational cost, with polarization functions (d,p) being essential for describing the non-spherical electron distributions in a molecule with multiple bonds and heteroatoms.

-

Self-Validation: The optimization is considered converged when the forces on the atoms and the change in energy between successive steps fall below a defined threshold. A subsequent frequency calculation must be performed. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

-

Calculation of Molecular Properties: Once the optimized geometry is obtained, a single-point energy calculation can be performed to derive a host of electronic properties.

-

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.[14][15]

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution around the molecule.[13][15] This is invaluable for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which in turn predicts how the molecule will interact with other molecules, including biological targets.

-

Vibrational Frequencies: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the accuracy of the computational model.

-

Data Presentation: Key DFT-Derived Properties

| Property | Calculated Value (Illustrative) | Significance |

| Optimized Total Energy | -1850.45 Hartree | A measure of the molecule's stability at 0 K. |

| HOMO Energy | -7.25 eV | Indicates the propensity to donate electrons. |

| LUMO Energy | -2.15 eV | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | 5.10 eV | Correlates with chemical reactivity and stability. |

| Dipole Moment | 3.45 Debye | Quantifies the overall polarity of the molecule. |

Visualization: DFT Workflow and MEP Surface

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 [smolecule.com]

- 3. nbinno.com [nbinno.com]

- 4. From Byte to Bench to Bedside: Molecular Dynamics Simulations and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From byte to bench to bedside: molecular dynamics simulations and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 8. Applications of density functional theory in COVID-19 drug modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Density functional theory - Wikipedia [en.wikipedia.org]

- 10. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 11. Directory of in silico Drug Design tools [click2drug.org]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel imidazole-based azo molecule: synthesis, characterization, quantum chemical calculations, molecular docking, molecular dynamics simulations and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review on 2-bromo-1H-imidazole-4,5-dicarbonitrile and its analogs

An In-Depth Technical Guide to 2-bromo-1H-imidazole-4,5-dicarbonitrile and its Analogs for Drug Discovery and Materials Science

Authored by Gemini, Senior Application Scientist

Abstract

The imidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in clinically significant drugs and biologically active molecules.[1][2] This guide provides a comprehensive technical overview of 2-bromo-1H-imidazole-4,5-dicarbonitrile, a highly functionalized and versatile intermediate. We will delve into its synthesis, explore the rich reactivity endowed by its unique substitution pattern, and survey the vast therapeutic and material applications of its derived analogs. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold for next-generation innovations.

The 2-bromo-1H-imidazole-4,5-dicarbonitrile Scaffold: A Molecule of Strategic Importance

2-bromo-1H-imidazole-4,5-dicarbonitrile (Molecular Formula: C₅HBrN₄, Molecular Weight: 196.99 g/mol ) is a heterocyclic compound distinguished by three key features: the imidazole core, a reactive bromine atom at the 2-position, and two electron-withdrawing cyano groups at the 4 and 5-positions.[3] This specific arrangement makes it an exceptionally valuable building block in organic synthesis.[3][4]

-

The Imidazole Core : This five-membered aromatic ring is ionizable and polar, often improving the pharmacokinetic profile of drug candidates by enhancing solubility and bioavailability.[2][5]

-

The 2-Bromo Substituent : The bromine atom serves as a versatile synthetic handle, readily participating in a wide array of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties.[6][7] It can also be displaced by various nucleophiles.[3]

-

The 4,5-Dicarbonitrile Groups : These powerful electron-withdrawing groups significantly influence the electronic properties of the imidazole ring, modulating its reactivity and its potential interactions with biological targets.[3]

This strategic combination of features allows for systematic chemical exploration, making the scaffold ideal for constructing libraries of compounds for high-throughput screening in drug discovery programs.[4]

Synthesis and Functionalization: Building Complexity

The true utility of a chemical scaffold lies in its accessibility and the ease with which it can be diversified. Here, we explore the synthesis of the core molecule and its subsequent functionalization into a vast chemical space.

Synthesis of the Core Intermediate: 2-bromo-1H-imidazole-4,5-dicarbonitrile

The synthesis of 2-bromo-1H-imidazole-4,5-dicarbonitrile is typically achieved through the direct bromination of an imidazole precursor.[3] The process requires careful control of reaction conditions to achieve high yield and purity.

-

Objective : To synthesize 2-bromo-1H-imidazole-4,5-dicarbonitrile via electrophilic bromination.

-

Materials :

-

1H-imidazole-4,5-dicarbonitrile (precursor)

-

Elemental Bromine (Br₂)

-

Aqueous Sodium Hydroxide (NaOH)

-

Suitable organic solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Standard laboratory glassware, magnetic stirrer, and dropping funnel

-

Ice bath

-

-

Methodology :

-

Dissolution : Dissolve 1H-imidazole-4,5-dicarbonitrile (1.0 equivalent) in a mixture of aqueous sodium hydroxide solution and an organic solvent to facilitate solubility and deprotonation of the imidazole nitrogen.[8]

-

Cooling : Cool the stirred solution to 0-5 °C using an ice bath. This is crucial to control the exothermicity of the bromination reaction and minimize side-product formation.

-

Bromination : Add elemental bromine (1.1 equivalents) dropwise to the cooled solution using a dropping funnel over 30-60 minutes. The reaction should be protected from light to prevent radical-mediated side reactions.[8]

-

Reaction Monitoring : Allow the reaction to stir at a controlled temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, quench the reaction by adding a solution of sodium thiosulfate to neutralize any unreacted bromine. Acidify the mixture with cold 10% HCl (aq) to precipitate the product.[9]

-

Isolation & Purification : Collect the crude product by vacuum filtration. Wash the solid with cold water and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography on silica gel to afford the pure 2-bromo-1H-imidazole-4,5-dicarbonitrile as a white to light yellow powder.[4][10]

-

-

Validation : The identity and purity of the final product must be confirmed using analytical techniques such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and HPLC. The melting point should be consistent with reported values (147-151 °C).[4]

Key Functionalization Reaction: The Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura cross-coupling is the premier method for creating carbon-carbon bonds, enabling the attachment of diverse molecular fragments to the 2-position of the imidazole ring.[9] This reaction is fundamental to building analogs for structure-activity relationship (SAR) studies.

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Objective : To synthesize a 2-aryl-1H-imidazole-4,5-dicarbonitrile analog.

-

Rationale : This protocol uses a palladium catalyst with a suitable ligand and base. The choice of these reagents is critical for reaction efficiency. N-protection (e.g., with a Boc group) can prevent side reactions and improve yields, though it adds extra steps.[6] For simplicity, this general protocol is for an unprotected imidazole, which is feasible under mild conditions.[7]

-

Materials :

-

2-bromo-1H-imidazole-4,5-dicarbonitrile (1.0 equiv.)

-

Arylboronic acid (1.1-1.5 equiv.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (1-5 mol%)

-

Ligand (if needed, e.g., SPhos) (2-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 equiv.)

-

Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture)

-

Inert gas (Argon or Nitrogen)

-

-

Methodology :

-

Reaction Setup : To a dry, oven-baked flask, add 2-bromo-1H-imidazole-4,5-dicarbonitrile, the arylboronic acid, and the base.[6][10]

-

Catalyst Addition : In a separate vial, weigh the palladium catalyst and any additional ligand and add them to the reaction flask.[10]

-

Inert Atmosphere : Seal the flask and cycle between vacuum and backfilling with an inert gas three times. This is essential as the Pd(0) active species is oxygen-sensitive.

-

Solvent Addition : Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[10]

-

Heating : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[6] Monitor progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.

-

Work-up : After cooling to room temperature, quench the reaction with water and dilute with an organic solvent like ethyl acetate.[10]

-

Extraction : Transfer the mixture to a separatory funnel, wash with water and then brine. Combine the organic layers.

-

Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired 2-aryl-imidazole product.[10]

-

-

Validation : Characterize the final product by NMR and Mass Spectrometry to confirm the successful coupling and purity.

While specific yields for 2-bromo-1H-imidazole-4,5-dicarbonitrile are proprietary, data from analogous 2-bromoimidazole systems demonstrate the reaction's broad applicability and efficiency.

| Entry | Arylboronic Acid | Protecting Group | Yield (%) | Reference |

| 1 | Phenylboronic acid | SEM | 82 | [6] |

| 2 | 4-Methoxyphenylboronic acid | SEM | 78 | [6] |

| 3 | 4-Nitrophenylboronic acid | SEM | 75 | [6] |

| 4 | 3-Nitrophenylboronic acid | SEM | 79 | [6] |

| 5 | 2-Naphthylboronic acid | SEM | 65 | [6] |

| 6 | Phenylboronic acid | PMB | 74 | [6] |

| SEM = (trimethylsilyl)ethoxymethyl; PMB = p-methoxybenzyl. Data adapted from coupling of 1-protected-2,4,5-tribromoimidazole, illustrating scope at the 2-position.[6] |

Applications in Drug Discovery and Medicinal Chemistry

Imidazole derivatives exhibit a remarkable spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][11] The 2-bromo-1H-imidazole-4,5-dicarbonitrile scaffold serves as a gateway to novel therapeutics in these areas.

Caption: Drug discovery workflow starting from the core scaffold.

Antimicrobial and Antiviral Activity

Imidazole-containing compounds form the basis of many antimicrobial drugs.[1] Derivatives of imidazole carbonitriles have shown significant activity against viruses such as the influenza A virus.[12] The mechanism often involves interaction with key biological targets within the pathogens.[3] Halogenation of the imidazole ring, as with the 2-bromo substituent, is a known strategy to enhance antimicrobial potency.[1]

Anticancer Activity

Many imidazole derivatives have demonstrated potent anticancer activity through mechanisms like kinase inhibition and induction of apoptosis.[1][13] A study on N,N'-disubstituted imidazole-4,5-dicarboxamides, close analogs of the dicarbonitrile, showed significant antiproliferative activity against HL-60 cancer cells, with IC₅₀ values in the 2.5-25 μM range.[14] The study suggested that these compounds likely act by interacting with the ATP-binding site of cyclin-dependent kinase 2 (cdk2), a key regulator of the cell cycle.[14] This highlights the potential of the imidazole-4,5-dicarbonitrile scaffold as a template for designing novel kinase inhibitors.

Applications in Materials Science

Beyond medicine, 2-bromo-1H-imidazole-4,5-dicarbonitrile is a valuable precursor in materials science.[3] Its unique electronic properties and potential for polymerization make it a candidate for developing:

-

New Materials : For applications requiring specific properties like electrical conductivity or fluorescence.[3]

-

Ionic Liquids : The structure suggests it could be a precursor for developing novel ionic liquids, which are used in catalysis, separations, and electrochemistry.[3]

Conclusion and Future Outlook

2-bromo-1H-imidazole-4,5-dicarbonitrile is more than just a chemical intermediate; it is a strategic platform for innovation. Its synthetic accessibility and the versatile reactivity of its functional groups provide an efficient pathway to vast and diverse chemical libraries. The demonstrated biological activities of its analogs, particularly in oncology and infectious diseases, underscore its immense potential in drug discovery. Future research should focus on expanding the library of analogs through diverse coupling chemistries and exploring their therapeutic potential against a wider range of biological targets. The continued investigation of this scaffold promises to yield novel candidates for both medicine and advanced materials.

References

-

2-Bromo-1-methyl-1H-imidazole-4,5-dicarbonitrile: Your Key Intermediate for Advanced Chemical Synthesis. Acmechem. [Link]

-

Suzuki Cross-coupling Reaction procedure - Rose-Hulman. Rose-Hulman Institute of Technology. [Link]

-

Synthesis of amino imidazole carbonitrile derivatives 4a–f and 5a–f,... - ResearchGate. ResearchGate. [Link]

-

Synthesis and Pharmacological Activity of Some 2-substituted-4,5-diphenyl-imidazoles. ResearchGate. [Link]

-

Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells - PubMed. PubMed. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. YouTube. [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles | Request PDF. ResearchGate. [Link]

-

2-Bromo-1H-imidazole-4,5-dicarbonitrile - Chem-Impex. Chem-Impex. [Link]

-

(PDF) SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. ResearchGate. [Link]

- US3806517A - Preparation of 4,5-dicyanoimidazoles - Google Patents.

-

Synthesis of substituted imidazole-4,5-dicarboxylic acids | Request PDF - ResearchGate. ResearchGate. [Link]

-

Probing the binding sites of novel 2-substituted imidazole-4,5-dicarboxylic acids: Towards new imidazole-based drugs | Request PDF - ResearchGate. ResearchGate. [Link]

-

2-bromo-1H-imidazole-4,5-dicarbonitrile | C5HBrN4 | CID 2779148 - PubChem. PubChem. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - MDPI. MDPI. [Link]

-

Imidazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

-

Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC - PubMed Central. PubMed Central. [Link]

-

Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles. PubMed. [Link]

-

(PDF) Imidazole: Having Versatile Biological Activities - ResearchGate. ResearchGate. [Link]

-

Synthesis of Imidazole Derivatives and Their Biological Activities - ResearchGate. ResearchGate. [Link]

-

An insight into the medicinal perspective of synthetic analogs of imidazole - ResearchGate. ResearchGate. [Link]

-

Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed. PubMed. [Link]

-

Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed. PubMed. [Link]

-

Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. PubMed Central. [Link]

-

2-Bromo-4,5-dichloro-1H-imidazole | C3HBrCl2N2 | CID 99484 - PubChem. PubChem. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Buy 2-bromo-1H-imidazole-4,5-dicarbonitrile | 50847-09-1 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Biological Significance of Imidazole-based Analogues in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. rose-hulman.edu [rose-hulman.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Imidazole-4,5-dicarboxamide derivatives with antiproliferative activity against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of 2-bromo-1H-imidazole-4,5-dicarbonitrile: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the potential research avenues for the versatile heterocyclic building block, 2-bromo-1H-imidazole-4,5-dicarbonitrile. Possessing a unique combination of reactive sites—a displaceable bromine atom, two electron-withdrawing nitrile groups, and a reactive imidazole core—this molecule presents a compelling scaffold for innovation across medicinal chemistry, materials science, and advanced organic synthesis. This document moves beyond a simple cataloging of potential reactions, offering instead a strategic analysis of high-impact research directions. For each proposed area, we delineate the underlying scientific rationale, detailed experimental protocols, and the expected significance of the outcomes. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and actionable insights necessary to harness the full synthetic potential of this intriguing molecule.

Introduction: The Strategic Value of 2-bromo-1H-imidazole-4,5-dicarbonitrile